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molecular formula C11H12ClN3 B011635 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride CAS No. 101831-71-4

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride

Cat. No. B011635
M. Wt: 221.68 g/mol
InChI Key: VKJFRESIRBDHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194440

Procedure details

The title compound was prepared in 58% yield from 3-(2-aminoethyl)-5-cyano-1H-indole hydrochloride using the conditions described for Intermediate 1 (Step 3); white solid; mp 132°-134° C. (hexane-ethyl acetate); δH (250 MHz, CDCl3) 8.42 (1H, br s, indole N--H), 7.93 (1H, s, Ar--H), 7.41 (2H, s, Ar--H), 7.12 (1H, d, J=2.2 Hz, Ar--H), 4.71 (1H, br s, --NH--), 3.44 (2H, q, J=6.9 Hz, --CH2NH--), 2.94 (2H, t, J=6.9 Hz, Ar--CH2 --), 1.45 (9H, s, t-Bu); m/z (CI) 286 (M+ +1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]#[N:15])[CH:12]=2)[NH:7][CH:6]=1.Cl.[C:17]([C:19]1[CH:24]=CC(NN)=C[CH:20]=1)#N.CCCCCC.[C:33]([O:36]CC)(=[O:35])C>>[C:19]([O:36][C:33]([NH:2][CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([C:14]#[N:15])[CH:12]=2)[NH:7][CH:6]=1)=[O:35])([CH3:24])([CH3:20])[CH3:17] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCC1=CNC2=CC=C(C=C12)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(#N)C1=CC=C(C=C1)NN
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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